6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Description
6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a useful research compound. Its molecular formula is C21H23FN6O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.18665216 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Terminal deoxynucleotidyl transferase (TdT) . TdT is a DNA polymerase involved in the immune response. It adds random nucleotides to the DNA during the recombination of B and T lymphocyte genes, thereby contributing to the diversity of antibodies and T cell receptors .
Mode of Action
The compound acts as a nucleotide-competitive inhibitor of TdT . It binds to the active site of TdT, thereby preventing the enzyme from adding nucleotides to the DNA .
Biochemical Pathways
The inhibition of TdT affects the nonhomologous end joining (NHEJ) pathway , which is one of the major pathways for repairing double-strand breaks in DNA . By inhibiting TdT, the compound can potentially reduce the diversity of the immune response .
Result of Action
By inhibiting TdT, the compound could potentially reduce the diversity of the immune response, which could have implications for conditions where immune diversity is a factor, such as autoimmune diseases or allergies . .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that could interact with the compound or its target. For example, the activity of TdT is known to be influenced by the levels of certain ions, such as magnesium and potassium .
Biochemical Analysis
Biochemical Properties
The compound, 6-[5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine, has been found to interact with various enzymes and proteins . It behaves as a nucleotide-competitive inhibitor, specifically targeting Terminal deoxynucleotidyl transferase (TdT), an enzyme overexpressed in some cancer types .
Cellular Effects
In cellular processes, this compound shows a selective toxicity toward MOLT-4 cells compared to HeLa cells . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves competitive inhibition of the deoxynucleotide triphosphate (dNTP) binding site of TdT . This interaction can lead to changes in gene expression and enzyme activity.
Properties
IUPAC Name |
(3-fluorophenyl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-30-6-5-26-13-25-18-19(26)23-12-24-20(18)27-8-15-10-28(11-16(15)9-27)21(29)14-3-2-4-17(22)7-14/h2-4,7,12-13,15-16H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWCFCUIVWAGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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